molecular formula C36H20N6O3 B5588626 11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)

11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)

Cat. No. B5588626
M. Wt: 584.6 g/mol
InChI Key: DXSRLWKKJGBQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzimidazoisoquinolinone derivatives often employs strategies such as metal-free conditions for the efficient generation of carbamoylated products from 2-arylbenzoimidazoles and oxamic acids, demonstrating the possibility of synthesizing complex structures without the need for heavy metal catalysts (Liu et al., 2021). Similarly, copper-catalyzed one-pot tandem synthesis methods have been developed for creating benzimidazoisoquinolinone derivatives, highlighting a streamlined approach to constructing these complex molecules (Lu et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazoisoquinolinone derivatives has been elucidated through various spectroscopic techniques, including HMBC studies, which aid in identifying the structure of fluorescent labeling reagents derived from similar compounds. This implies that detailed structural analysis can reveal the intricate connectivity within such molecules (Nakaya et al., 2001).

Chemical Reactions and Properties

The chemical behavior of benzimidazoisoquinolinones, including their reactivity in alkylation and annulation reactions, showcases their versatility in synthetic chemistry. For instance, the use of Oxone in mediating annulation of 2-aminobenzamides suggests innovative pathways for constructing benzimidazoles, reflecting on the broader reactivity of such frameworks (Sriramoju et al., 2018).

Physical Properties Analysis

While specific studies on the physical properties of "11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)" are scarce, analogous research on similar compounds, like poly(imide benzimidazole)s, reveals high thermo-oxidative resistance and potential for elevated temperature applications. This suggests that the compound may also exhibit unique physical properties relevant to materials science (Yuan et al., 2014).

Chemical Properties Analysis

The chemical properties of benzimidazoisoquinolinone derivatives have been explored through their reactions with various chemical agents, indicating a rich chemistry that could be relevant for the synthesis and functionalization of "11,11'-oxybis(3-amino-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one)." For example, catalyst-free synthesis methods provide environmentally benign routes to these compounds, underlining the importance of sustainable chemistry in their production (Mishra et al., 2019).

properties

IUPAC Name

17-amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H20N6O3/c37-25-11-9-21-31-19(25)3-1-5-23(31)35(43)41-29-13-7-17(15-27(29)39-33(21)41)45-18-8-14-30-28(16-18)40-34-22-10-12-26(38)20-4-2-6-24(32(20)22)36(44)42(30)34/h1-16H,37-38H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSRLWKKJGBQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N4C3=NC5=C4C=CC(=C5)OC6=CC7=C(C=C6)N8C(=N7)C9=C1C(=C(C=C9)N)C=CC=C1C8=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Amino-6-[(17-amino-11-oxo-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-6-yl)oxy]-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.